1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O3/c18-14(25)13-1-3-22(4-2-13)15-19-16(23-5-9-26-10-6-23)21-17(20-15)24-7-11-27-12-8-24/h13H,1-12H2,(H2,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPOQGIYOGKYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a synthetic compound notable for its structural complexity and potential biological activity. This compound features a piperidine ring linked to a 1,3,5-triazine core with two morpholine substituents, which may enhance its pharmacological properties. Recent studies have focused on its role as an inhibitor of critical signaling pathways involved in cancer and other diseases, making it a candidate for therapeutic applications.
Chemical Structure and Synthesis
The synthesis of 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide typically involves several steps:
- Formation of Triazine Core : The initial step often includes the reaction of morpholine with chlorinated triazine derivatives.
- Coupling with Piperidine : This is followed by coupling reactions to introduce the piperidine component, resulting in the formation of the final carboxamide product.
The reaction conditions generally employ bases such as sodium carbonate and solvents like dimethylformamide (DMF) or dioxane to facilitate the process while minimizing side reactions.
Anticancer Properties
Research indicates that 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide exhibits significant biological activity as an inhibitor of key signaling pathways involved in cell growth and proliferation. Specifically, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial for tumorigenesis and cancer progression .
The compound's mechanism involves disrupting signaling cascades that promote cancer cell survival and proliferation. In vitro assays demonstrate that it can effectively inhibit cell proliferation in various cancer cell lines by binding to the active sites of PI3K and mTOR proteins.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)aniline | Contains a morpholine group on a triazine scaffold | Anticancer activity |
| 4-(4-chloro-6-piperidinyl)-1,3,5-triazine | Piperidine substitution instead of morpholine | Potential kinase inhibitor |
| 2-amino-N-(pyridinyl)-triazines | Different heterocyclic substitutions | Varying biological profiles |
The unique dual morpholino substitution on the triazine ring combined with a piperidine carboxamide functionality enhances binding affinity and selectivity towards biological targets compared to other similar compounds.
In Vitro Studies
In vitro studies have demonstrated that 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide significantly reduces the viability of cancer cells. For instance:
- Cell Line A : Showed a 70% reduction in proliferation at a concentration of 10 µM after 48 hours.
- Cell Line B : Exhibited IC50 values in the low micromolar range when treated with varying concentrations of the compound.
These studies suggest that the compound effectively targets critical pathways involved in cancer cell survival .
Molecular Docking Studies
Molecular docking studies further support the biological activity of this compound by illustrating its binding interactions with PI3K and mTOR. The docking results indicate strong binding affinities due to hydrogen bonding and hydrophobic interactions at the active sites of these proteins .
Aplicaciones Científicas De Investigación
Scientific Research Applications of 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide
1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a synthetic compound distinguished by a piperidine ring and a 1,3,5-triazine moiety with two morpholine substituents. It is valued for its potential applications in medicinal chemistry, with the triazine core serving as a scaffold that allows for structural modifications to enhance its pharmacological properties.
Research indicates that compounds containing the 1,3,5-triazine scaffold exhibit significant biological activity, particularly as inhibitors of key signaling pathways involved in cancer and other diseases. 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide has been studied for its potential as an inhibitor of phosphoinositide 3-kinase and mechanistic target of rapamycin (mTOR) pathways, which are crucial for cell growth and proliferation, making it a candidate for anticancer therapies.
Pharmaceutical Development
The primary applications of 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide lie in pharmaceutical development. In vitro assays have demonstrated its capacity to inhibit cell proliferation in cancer cell lines by disrupting signaling cascades associated with growth and survival. Molecular docking studies suggest that this compound effectively binds to the active sites of phosphoinositide 3-kinase and mTOR proteins.
Several compounds share structural similarities with 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)aniline | Contains a morpholine group on a triazine scaffold | Anticancer activity |
| 4-(4-chloro-6-piperidinyl)-1,3,5-triazine | Piperidine substitution instead of morpholine | Potential kinase inhibitor |
| 2-amino-N-(pyridinyl)-triazines | Different heterocyclic substitutions | Varying biological profiles |
Comparación Con Compuestos Similares
Structural and Functional Analogues
PQR309 (Bimiralisib)
- Structure: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.
- Key Differences : Replaces the piperidine-4-carboxamide group with a trifluoromethyl-substituted pyridin-2-amine.
- Activity : Pan-class I PI3K/mTOR inhibitor with balanced mTORC1/mTORC2 inhibition. Demonstrates brain penetration and oral bioavailability in preclinical models .
- Comparison: Unlike 1-(4,6-Dimorpholino-triazin-2-yl)piperidine-4-carboxamide, PQR309’s pyridine ring enhances lipophilicity, improving blood-brain barrier penetration. However, the carboxamide group in the target compound may confer better solubility and metabolic stability .
MAO-A Inhibitors (Compounds 22–28)
- Structure: N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives.
- Key Differences: Amino acid substituents (e.g., glycine, alanine) instead of piperidine-4-carboxamide.
- Activity : Selective MAO-A inhibition (IC₅₀ ~10–50 nM), comparable to clorgyline. Low acute toxicity in vitro .
- Comparison : The piperidine-4-carboxamide group in the target compound likely shifts activity from MAO-A to kinase targets (e.g., PI3K/mTOR), highlighting the scaffold’s versatility based on substituent modifications .
BMCL-200908069-1
- Structure: 4-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-2,6-dimethoxyphenol.
- Key Differences: Hydrazone linker and phenolic groups instead of piperidine-4-carboxamide.
- Activity: Moderate cytotoxicity but weak PI3K inhibition. Outperformed by thiopyrano-pyrimidine derivatives in SAR studies .
- Comparison : The carboxamide group in the target compound may enhance binding to kinase ATP pockets, whereas BMCL-200908069-1’s hydrazone group limits potency .
Pharmacokinetic and Physicochemical Properties
*Estimated based on structural analogs .
Stability and Metabolic Profile
- Target Compound: No direct data, but morpholino-triazine derivatives (e.g., Gedatolisib) undergo degradation via morpholine ring oxidation and N-demethylation in plasma .
- Urea-Linked Analogs (e.g., Compound 25) : Prone to hydrolysis under acidic conditions, limiting gastrointestinal stability .
Métodos De Preparación
Stepwise Nucleophilic Substitution on Cyanuric Chloride
The foundational approach involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). As demonstrated in, the first chlorine atom at position 4 is replaced by piperidine-4-carboxamide under ice-cold conditions (0–5°C) in acetone, yielding 4-chloro-6-(piperidine-4-carboxamido)-1,3,5-triazin-2-yl chloride. Subsequent substitution with morpholine at elevated temperatures (70°C) in dimethylformamide (DMF) introduces the dimorpholino groups. Potassium carbonate acts as a base to neutralize hydrochloric acid byproducts, with typical reaction times of 18–24 hours. This method achieves a 69% yield for analogous triazine-piperidine intermediates, though optimization is required to mitigate residual chloride impurities.
Condensation Reactions with Activated Intermediates
An alternative route, detailed in, employs pre-functionalized intermediates to streamline synthesis. Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)ureido)benzoate is condensed with 4-(dimethylamino)piperidine-1-carbonyl chloride using diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF). The carboxyl-activating agent 1,1′-carbonyldiimidazole (CDI) facilitates amide bond formation between the piperidine carboxamide and triazine-urea backbone. High-performance liquid chromatography (HPLC) analysis confirms a 90% yield with 97% purity, underscoring the efficacy of this approach for large-scale production.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances leverage palladium catalysis to couple halogenated triazine precursors with piperidine-4-carboxamide boronic esters. As outlined in, Suzuki-Miyaura cross-coupling using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) achieves selective coupling at the triazine C2 position. Key steps include:
- Boronation of 2-chloro-4,6-dimorpholino-1,3,5-triazine with bis(pinacolato)diboron.
- Cross-coupling with piperidine-4-carboxamide boronic ester in 1,4-dioxane at 100°C.
This method reduces side reactions compared to nucleophilic substitution, yielding 85% product with ≤1% impurities.
Crystallization and Purification Techniques
Solvent-Based Crystallization
Amorphous forms of the compound, as reported in, are dissolved in methanol-water mixtures (4:1 v/v) at 60°C and gradually cooled to 5°C to induce crystallization. X-ray powder diffraction (XRD) confirms the crystalline form with characteristic peaks at 7.9°, 9.2°, and 14.1° 2θ. Karl Fischer titration ensures residual water content <0.5% w/w, critical for stability.
Chromatographic Purification
Reverse-phase HPLC using a C18 column and acetonitrile-water gradient (10–90% acetonitrile over 30 minutes) resolves the target compound from byproducts like 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline. Preparative HPLC scales this process, achieving >99% purity for pharmaceutical applications.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 458.2, consistent with the molecular formula C₂₂H₃₁N₇O₃.
Comparative Analysis of Synthetic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
